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molecular formula C13H20N2O2 B8735999 Ethyl 4-(diethylamino)phenylcarbamate

Ethyl 4-(diethylamino)phenylcarbamate

Cat. No. B8735999
M. Wt: 236.31 g/mol
InChI Key: OFSHTWBSRYYIFC-UHFFFAOYSA-N
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Patent
US05350870

Procedure details

Ethyl chloroformate (5.0 mL, 52 mmol) was added to a stirred mixture of N,N-diethyl-p-phenylenediamine hydrochloride (10 g, 50 mmol) and sodium hydrogen carbonate (23.0 g) in dichloromethane (120 mL) at room temperature under nitrogen. After four days at room temperature, the precipitate which had formed was removed by filtration through a pad of celite. The solid residue was washed with dichloromethane and the combined dichloromethane extracts were concentrated to produce a black oil, which was redissolved in dichloromethane (110 mL) and stirred with silica (100 cc) for 30 minutes. The silica was then removed by filtration through celite. The residue was washed with additional dichloromethane (3×30 mL) and the combined dichloromethane extracts were concentrated to give N-ethoxycarbonyl-4-diethylaminoaniline (8.55 g, 73% yield) as a pale gray solid which melted at 31°-33° C. The structure of this compound was confirmed by mass spectroscopy and by 1H and 13C NMR spectroscopy.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][CH2:5][CH3:6])=[O:3].Cl.[CH2:8]([N:10]([CH2:18][CH3:19])[C:11]1[CH:16]=[CH:15][C:14]([NH2:17])=[CH:13][CH:12]=1)[CH3:9].C(=O)([O-])O.[Na+]>ClCCl>[CH2:5]([O:4][C:2]([NH:17][C:14]1[CH:13]=[CH:12][C:11]([N:10]([CH2:18][CH3:19])[CH2:8][CH3:9])=[CH:16][CH:15]=1)=[O:3])[CH3:6] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
10 g
Type
reactant
Smiles
Cl.C(C)N(C1=CC=C(C=C1)N)CC
Name
Quantity
23 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
120 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
110 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
stirred with silica (100 cc) for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitate which had formed
CUSTOM
Type
CUSTOM
Details
was removed by filtration through a pad of celite
WASH
Type
WASH
Details
The solid residue was washed with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
the combined dichloromethane extracts were concentrated
CUSTOM
Type
CUSTOM
Details
to produce a black oil, which
CUSTOM
Type
CUSTOM
Details
The silica was then removed by filtration through celite
WASH
Type
WASH
Details
The residue was washed with additional dichloromethane (3×30 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the combined dichloromethane extracts were concentrated

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
C(C)OC(=O)NC1=CC=C(C=C1)N(CC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 8.55 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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